N-Substituent Steric Bulk: 2,2,3-Trimethylbutyl vs. Isobutyl
The target compound's N-2 substituent, 2,2,3-trimethylbutyl, possesses a calculated molecular volume approximately 1.7-fold greater than the 2-methylpropyl (isobutyl) group of the closest commercially available analog, CAS 1783668-66-5 . This steric difference is expected to alter the binding pose within enzyme active sites (e.g., IDO1 heme-binding pocket) and GPCR orthosteric sites (e.g., mAChR M4), potentially conferring distinct selectivity profiles. The target compound contains a quaternary carbon center (C-2 of the trimethylbutyl group) absent in the isobutyl analog, which eliminates rotational degrees of freedom and pre-organizes the alkyl chain conformation .
| Evidence Dimension | N-Substituent steric bulk (approximated by molecular weight of the alkyl group) |
|---|---|
| Target Compound Data | 2,2,3-Trimethylbutyl group: C7H15, MW ~99.2 g/mol; total compound MW 260.37 g/mol |
| Comparator Or Baseline | 2-Methylpropyl (isobutyl) analog (CAS 1783668-66-5): C4H9, MW ~57.1 g/mol; total compound MW 218.29 g/mol |
| Quantified Difference | Alkyl group MW ratio: 1.74-fold; total compound MW difference: 42.08 g/mol (19.3% increase) |
| Conditions | Structural comparison based on chemical formulae and SMILES notation |
Why This Matters
The substantially larger steric footprint of the 2,2,3-trimethylbutyl group makes the target compound a non-interchangeable analog; biological activity data obtained with the isobutyl or methyl analogs cannot be extrapolated to this compound without experimental verification.
